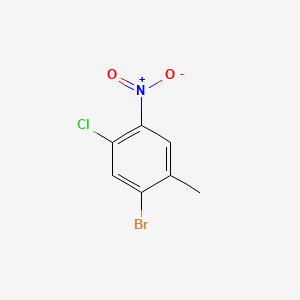

2-Bromo-4-chloro-5-nitrotoluene

Descripción

Contextualization within Halogenated Aromatic Nitrotoluene Research

Halogenated aromatic nitrotoluenes are a class of compounds extensively studied for their utility as building blocks in organic synthesis. The presence of both electron-withdrawing (nitro group, halogens) and an electron-donating (methyl group) substituent on the benzene (B151609) ring creates a unique electronic environment. This influences the regioselectivity of further chemical transformations.

Research in this area often focuses on the synthesis and reactivity of various isomers. For instance, the nitration of p-chlorotoluene has been shown to yield a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene, with the ratio of isomers being dependent on the reaction conditions. googleapis.com Similarly, the synthesis of 2-chloro-5-nitrotoluene (B86962), a key intermediate for the anticoccidial drug toltrazuril (B1682979) and certain organic pigments, can be achieved through various routes, including the diazotization of 2-amino-5-nitrotoluene or the nitration of o-chlorotoluene. google.com

The study of compounds like 2-Bromo-4-chloro-5-nitrotoluene fits within this broader context. The interplay of the different substituents on the aromatic ring allows for a range of chemical modifications, making it a valuable substrate for creating more complex molecules.

Significance in Advanced Organic Synthesis Precursor Chemistry

This compound is recognized primarily as a precursor or "building block" in organic synthesis. biosynth.com Its utility stems from the presence of multiple reactive sites. The nitro group can be reduced to an amine, which is a common step in the synthesis of pharmaceuticals and other bioactive molecules. The halogen atoms (bromine and chlorine) can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. The methyl group can also be a site for further functionalization.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, the synthetic routes to related compounds underscore its potential. For example, a patent describes the synthesis of 4-bromo-2-nitrophenylacetic acid from a mixture of chloro-bromo-nitrotoluenes. google.com This transformation highlights how the functional groups present in this class of molecules can be manipulated to build more elaborate structures. The synthesis of the agrochemical pyraclostrobin (B128455) also involves an alpha-bromo-2-nitrotoluene intermediate, further demonstrating the importance of such scaffolds in creating valuable end-products. patsnap.com

Overview of Key Research Domains Pertaining to this compound

The primary research domain for this compound appears to be in the discovery and development of new chemical entities. It is commercially available for "pharmaceutical testing" and is designated for "research purposes only". biosynth.com This suggests its use in exploratory synthesis to create novel molecules that can be screened for biological activity.

The broader class of nitroaromatic compounds has been instrumental in the synthesis of various drugs. mdpi.com For instance, the synthesis of pretomanid, a drug for tuberculosis, involves a nitroimidazole core. The functional groups present in this compound make it a candidate for the synthesis of new drug-like molecules.

Furthermore, the applications of related compounds suggest potential research in other areas. As mentioned, 2-chloro-5-nitrotoluene is an intermediate in the synthesis of the veterinary drug toltrazuril and also in the production of pigments. google.com This indicates that research involving this compound could extend to materials science and agrochemicals.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-5-chloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIUAGUGNIQCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193355 | |

| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-64-0 | |

| Record name | 1-Bromo-5-chloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40371-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 5 Nitrotoluene

Electrophilic Aromatic Substitution Reactions of 2-Bromo-4-chloro-5-nitrotoluene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comyoutube.com The existing substituents on the ring play a crucial role in determining both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). libretexts.orgpressbooks.pub

Influence of Nitro and Halogen Substituents on Regioselectivity and Reactivity

The substituents on the this compound ring have distinct electronic effects that govern its reactivity in electrophilic aromatic substitution.

Reactivity:

Nitro Group (-NO₂): The nitro group is a potent deactivating group. msu.eduaakash.ac.in It strongly withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus significantly less reactive towards electrophiles. libretexts.orgminia.edu.eg For instance, the nitration of nitrobenzene (B124822) is about 100,000 times slower than that of benzene. msu.edu

Halogens (-Br, -Cl): Halogens are also deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orglatech.edu This results in a net decrease in the electron density of the aromatic ring, making it less reactive than benzene. aakash.ac.in For example, chlorobenzene (B131634) reacts about 30 times slower than benzene in nitration reactions.

Methyl Group (-CH₃): In contrast, the methyl group is an activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. libretexts.orgminia.edu.eg

The combined effect of a strongly deactivating nitro group and two deactivating halogens renders the this compound ring highly deactivated and thus very unreactive towards electrophilic attack. libretexts.org

Regioselectivity:

The directing effects of the substituents determine where a new electrophile will add to the ring.

Nitro Group (-NO₂): The nitro group is a meta-director. aakash.ac.in It deactivates the ortho and para positions more than the meta position, making the meta position the most favorable site for electrophilic attack. aakash.ac.inlibretexts.org

Halogens (-Br, -Cl): Halogens are ortho-, para-directors. libretexts.orgaakash.ac.in Although they deactivate the ring, their resonance effect, which donates electron density, is most effective at the ortho and para positions. This stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.orglibretexts.org

Methyl Group (-CH₃): The methyl group is an ortho-, para-director due to its electron-donating nature which stabilizes the carbocation intermediates at these positions. minia.edu.eg

The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Bromine | 2 | Inductive: -I, Resonance: +R | Ortho, Para |

| Chlorine | 4 | Inductive: -I, Resonance: +R | Ortho, Para |

| Nitro | 5 | Inductive: -I, Resonance: -R | Meta |

| Methyl | 1 | Inductive: +I, Hyperconjugation | Ortho, Para |

Directing Effects in Further Functionalization

When considering further electrophilic substitution on this compound, the directing effects of the existing groups will guide the position of the incoming electrophile. The available positions for substitution are C3 and C6.

The methyl group at C1 directs ortho to C2 (occupied) and C6, and para to C4 (occupied).

The bromo group at C2 directs ortho to C1 (occupied) and C3, and para to C5 (occupied).

The chloro group at C4 directs ortho to C3 and C5 (occupied), and para to C1 (occupied).

The nitro group at C5 directs meta to C1 (occupied) and C3.

Based on this analysis, both C3 and C6 are potential sites for substitution. However, the powerful deactivating nature of the nitro group and the two halogens makes any further electrophilic substitution challenging, likely requiring harsh reaction conditions. libretexts.org The activating methyl group would favor substitution at the ortho position (C6), while the halogens and the nitro group would favor substitution at C3. The interplay of these competing directing effects, along with steric hindrance, would determine the final product distribution. libretexts.org

Nucleophilic Substitution Reactions Involving Halogen Atoms in this compound

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions through a mechanism known as nucleophilic aromatic substitution (SNA_r). wikipedia.orgchemistrysteps.com

Activation by Electron-Withdrawing Groups

The nitro group on this compound plays a critical role in activating the ring for nucleophilic attack. wikipedia.orglibretexts.org Strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a leaving group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgnih.gov

In this compound:

The bromine atom at C2 is ortho to the nitro group at C5 (relative to the methyl group).

The chlorine atom at C4 is para to the nitro group at C1 (relative to the bromo and chloro groups).

This ortho and para relationship allows the nitro group to effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comnih.gov

Leaving Group Ability of Halogens (Bromine, Chlorine)

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.orgmasterorganicchemistry.com This is in contrast to SN1 and SN2 reactions. The relative reactivity of the halogens as leaving groups in SNA_r reactions is often F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. nih.gov

Between bromine and chlorine, chlorine is generally a better leaving group than bromine in SNA_r reactions, although the difference is not as pronounced as with fluorine. nih.gov However, other factors, such as the specific nucleophile and reaction conditions, can influence the relative leaving group ability. In some cases, bromine can be a better leaving group than chlorine due to its greater polarizability and the weaker C-Br bond. brainly.com For this compound, the chlorine at C4 is para to the nitro group, while the bromine at C2 is ortho. The para-positioning of the chlorine allows for strong resonance stabilization by the nitro group, potentially making it more susceptible to substitution.

Metal-Catalyzed Coupling Reactions with this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides, such as derivatives of this compound, are common substrates in these reactions.

The two halogen atoms in this compound offer two potential sites for cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds in these reactions is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in common palladium-catalyzed coupling reactions like the Suzuki and Heck reactions. This is because the C-Br bond is weaker and more easily undergoes oxidative addition to the metal catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov It is a versatile method for forming C-C bonds. For a dihalogenated substrate like this compound, selective coupling at the more reactive C-Br bond can often be achieved under carefully controlled conditions. nih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene. rug.nlthieme-connect.de Similar to the Suzuki reaction, the reactivity of the halide is crucial, with aryl bromides generally being more reactive than aryl chlorides. researchgate.netresearchgate.net Therefore, in a reaction with a derivative of this compound, the Heck coupling would be expected to occur preferentially at the C-Br bond.

The presence of the deactivating nitro group can influence the efficiency of these coupling reactions, sometimes requiring more robust catalytic systems or harsher reaction conditions.

Role of Halogen Identity in Cross-Coupling Efficiency (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. The efficiency and selectivity of this reaction are highly dependent on the identity of the halogen atom in the organohalide substrate.

In the case of this compound, the molecule possesses two different halogen substituents on the aromatic ring: a bromine atom at the C2 position and a chlorine atom at the C4 position. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions is dictated by the bond dissociation energy of the carbon-halogen (C-X) bond and the ease of the initial oxidative addition step in the catalytic cycle.

The generally accepted reactivity trend for halogens in the oxidative addition step is:

C-I > C-Br > C-Cl > C-F

This trend is a direct consequence of the decreasing strength of the C-X bond down the group. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst. libretexts.org

Consequently, when this compound is subjected to standard Suzuki-Miyaura conditions, a high degree of selectivity for the reaction at the C-Br bond is expected. The palladium catalyst will preferentially react with the more labile C-Br bond, leaving the C-Cl bond intact. This allows for the selective synthesis of 2-aryl-4-chloro-5-nitrotoluene derivatives. Achieving a subsequent coupling at the C-Cl position would require more forcing conditions, such as higher temperatures, stronger bases, and specialized ligands designed to activate aryl chlorides. libretexts.org

Research on similar dihaloaryl compounds confirms this selectivity. For instance, in a study on the Suzuki coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate, the reaction with phenylboronic acid occurred exclusively at the aryl C-Br bond, with the C-Cl bond remaining unreactive under the employed conditions. nih.gov This principle of differential reactivity is a powerful tool for the stepwise functionalization of polyhalogenated aromatic compounds.

| Reaction Site | Relative Reactivity | Expected Product with R-B(OH)₂ | Typical Conditions |

|---|---|---|---|

| C-Br (Position 2) | High | 2-R-4-chloro-5-nitrotoluene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) |

| C-Cl (Position 4) | Low | 2-bromo-4-R-5-nitrotoluene | Requires forcing conditions; C-Br bond reacts preferentially |

Other Transformation Reactions of this compound

Amination Reactions

Amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂), which activates the aromatic ring towards attack by nucleophiles, such as amines. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

In this molecule, the nitro group is located at the C5 position. This activates both the bromine at C2 (ortho to the nitro group) and the chlorine at C4 (para to the nitro group). In SNAr reactions, the position of the electron-withdrawing group relative to the leaving group is crucial. A nitro group exerts a stronger activating effect from the para position than the ortho position because the negative charge in the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance.

Therefore, nucleophilic attack by an amine is expected to occur preferentially at the C4 position, leading to the displacement of the chloride ion. The reaction would yield a 4-amino-2-bromo-5-nitrotoluene derivative, with the more reactive C-Cl bond (in the context of SNAr) being substituted over the C-Br bond.

| Nucleophile (Amine) | Predicted Major Product | Reaction Type |

|---|---|---|

| R₂NH (e.g., Piperidine, Morpholine) | 4-(Dialkylamino)-2-bromo-5-nitrotoluene | Nucleophilic Aromatic Substitution (SNAr) |

Further Nitration Studies

Further nitration of this compound involves an Electrophilic Aromatic Substitution (SEAr) reaction. The success of this reaction depends on the activation state of the aromatic ring and the directing effects of the existing substituents.

The substituents on the ring are:

-CH₃ (Methyl): Activating, ortho, para-directing

-Br (Bromo): Deactivating, ortho, para-directing

-Cl (Chloro): Deactivating, ortho, para-directing

-NO₂ (Nitro): Strongly deactivating, meta-directing

The only available position for substitution is C6. The directing effects of the substituents towards this position are conflicting. While the methyl and bromo groups direct an incoming electrophile to this position (ortho to methyl, para to bromo), the ring is severely deactivated by the cumulative electron-withdrawing effects of the two halogens and, most significantly, the nitro group.

This strong deactivation makes further electrophilic substitution extremely challenging. Introducing a second nitro group would require exceptionally harsh reaction conditions (e.g., fuming nitric acid and sulfuric acid at elevated temperatures). Such conditions would likely lead to decomposition of the starting material or very low yields of the desired dinitro product. No published studies report the successful further nitration of this specific compound, underscoring the chemical difficulty of the transformation.

| Reagents | Hypothetical Product | Feasibility |

|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 2-Bromo-4-chloro-6-methyl-1,3-dinitrobenzene | Very low; the ring is highly deactivated towards electrophilic substitution. |

Reduction of the Nitro Group to Amine

The reduction of the nitro group in this compound to a primary amine is a common and high-yielding transformation. This reaction creates the corresponding aniline (B41778) derivative, 2-bromo-4-chloro-5-aminotoluene (also named 2-bromo-4-chloro-5-methylaniline), a valuable building block for the synthesis of dyes, pharmaceuticals, and other complex molecules.

Several reliable methods exist for this reduction, which are chemoselective for the nitro group, leaving the aryl-halogen bonds untouched. wikipedia.orgmasterorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. masterorganicchemistry.com

Metal in Acidic Media: A classic method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Tin(II) Chloride: Reduction with tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a milder alternative that is particularly useful for substrates with other acid-sensitive functional groups. youtube.com

These methods efficiently convert the nitro group to an amine without causing dehalogenation, thus preserving the bromo and chloro substituents for subsequent reactions.

| Reagent System | Product | General Conditions |

|---|---|---|

| H₂, Pd/C | 2-Bromo-4-chloro-5-aminotoluene | Methanol (B129727) or Ethanol solvent, room temperature |

| Fe, HCl | 2-Bromo-4-chloro-5-aminotoluene | Aqueous ethanol, reflux |

| SnCl₂·2H₂O | 2-Bromo-4-chloro-5-aminotoluene | Ethanol or Ethyl Acetate, reflux |

Advanced Spectroscopic and Computational Studies of 2 Bromo 4 Chloro 5 Nitrotoluene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool for elucidating the structural and electronic nature of 2-Bromo-4-chloro-5-nitrotoluene. These theoretical approaches provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are employed to compute its optimized geometrical structure, harmonic vibrational frequencies, and electronic properties. researchgate.netresearchgate.net This method allows for a reliable prediction of molecular properties by approximating the electron density of the system. The calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior. The influences of the bromine atom, chlorine atom, nitro group, and methyl group on the geometry and vibrational modes of the benzene (B151609) ring are critical aspects explored through these calculations. researchgate.net

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gap Analysis and Electrophilicity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter; a smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to be excited. researchgate.netresearchgate.net

The analysis of the HOMO-LUMO gap for this compound indicates that charge transfer occurs within the molecule. researchgate.net The energies of these orbitals and the resulting gap are calculated using DFT methods. These values are then used to determine global reactivity descriptors, such as the electrophilicity index (ω). A high electrophilicity index signifies a strong capacity of the molecule to act as an electrophile, accepting electrons in a reaction. For related nitro-aromatic compounds, these calculations have demonstrated their strong electrophilic nature. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.92 |

| HOMO-LUMO Energy Gap (ΔE) | 3.93 |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum energy conformer. nih.gov For this compound, this is achieved using DFT calculations, often with the B3LYP method and a 6-311+G(d,p) basis set, where the energy is minimized with respect to all geometrical parameters without any symmetry constraints. researchgate.net The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, where available, to validate the accuracy of the computational method. The analysis helps in understanding the steric and electronic effects of the various substituents (Br, Cl, NO₂, CH₃) on the benzene ring's geometry.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-Cl | 1.742 |

| C-N | 1.481 |

| C-C (ring avg.) | 1.395 |

| C-H (methyl) | 1.091 |

| Bond Angles (°) | |

| C-C-Br | 119.8 |

| C-C-Cl | 120.5 |

| C-C-N | 118.9 |

Vibrational Spectroscopy (FTIR and FT-Raman) and Spectral Interpretation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Correlation with Theoretical Wavenumbers and Experimental Data

A combined experimental and theoretical approach is highly effective for interpreting the vibrational spectra of this compound. Experimental FTIR and FT-Raman spectra are recorded, typically in the range of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. researchgate.net Concurrently, theoretical vibrational frequencies are calculated using DFT methods. researchgate.net

A direct comparison between the raw theoretical wavenumbers and the experimental data often shows discrepancies due to the neglect of anharmonicity in the calculations. Therefore, the theoretical frequencies are scaled using a scaling factor to achieve better agreement with the experimental values. nih.gov The comparison of these scaled theoretical frequencies with the observed bands in the FTIR and FT-Raman spectra allows for a detailed and reliable assignment of the fundamental vibrational modes. nih.gov The good agreement between the calculated and experimental data confirms the validity of the computational model used. nih.gov

| Vibrational Mode | Experimental FT-Raman | Experimental FTIR | Calculated (Scaled) Wavenumber | Assignment |

|---|---|---|---|---|

| C-H stretching | 3095 | 3098 | 3096 | Aromatic C-H stretch |

| NO₂ asymmetric stretching | 1530 | 1535 | 1533 | νₐₛ(NO₂) |

| NO₂ symmetric stretching | 1350 | 1355 | 1352 | νₛ(NO₂) |

| C-Cl stretching | 710 | 715 | 712 | ν(C-Cl) |

| C-Br stretching | 645 | 650 | 648 | ν(C-Br) |

| NO₂ scissoring | 830 | 835 | 833 | δ(NO₂) |

Normal Coordinate Analysis and Total Energy Distribution

To achieve an unambiguous assignment of the vibrational modes, a Normal Coordinate Analysis (NCA) is performed based on the scaled quantum mechanical force field obtained from the DFT calculations. researchgate.net The NCA provides a detailed description of the molecular vibrations. The Total Energy Distribution (TED) or Potential Energy Distribution (PED) is calculated to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal mode of vibration. researchgate.net This analysis is crucial because the vibrations of substituents like the nitro (NO₂) and methyl (CH₃) groups can couple with the skeletal vibrations of the benzene ring. nih.gov By examining the TED, researchers can confidently assign complex vibrational bands to specific molecular motions, leading to a complete and accurate understanding of the molecule's vibrational dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of complex substituted aromatic compounds like this compound, the interpretation of experimental NMR spectra can be challenging due to the overlapping signals of aromatic protons and the subtle electronic effects of multiple substituents. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict NMR chemical shifts with high accuracy, thereby aiding in the assignment of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used approach for calculating magnetic shielding tensors. These calculations are typically carried out on a molecular geometry that has been optimized using a suitable DFT functional, such as B3LYP, with a comprehensive basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar substituted nitrotoluenes. The computed shielding constants are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

The validation of these theoretical predictions is achieved by comparing the calculated chemical shifts with experimentally obtained NMR data. A strong correlation between the predicted and experimental values not only confirms the structural assignment but also validates the computational methodology used. For this compound, the predicted chemical shifts would reflect the distinct electronic environment of each nucleus, influenced by the electron-withdrawing effects of the nitro and chloro groups, the inductive and resonance effects of the bromo group, and the electron-donating nature of the methyl group.

Below is a table showcasing the kind of detailed research findings that would be generated from such a computational study, comparing predicted ¹H and ¹³C NMR chemical shifts with hypothetical experimental values.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR (ppm) | Experimental ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Experimental ¹³C NMR (ppm) |

| C1 | - | - | 135.2 | 135.5 |

| C2 | - | - | 122.8 | 123.1 |

| C3 | 8.15 | 8.12 | 133.4 | 133.7 |

| C4 | - | - | 130.5 | 130.9 |

| C5 | - | - | 148.9 | 149.2 |

| C6 | 7.98 | 7.95 | 128.6 | 128.9 |

| CH₃ | 2.65 | 2.63 | 20.4 | 20.7 |

Note: The experimental data presented in this table is illustrative to demonstrate the validation process and is based on typical values for similar compounds, as specific experimental data for this compound is not widely published.

Predictive Modeling of Reactive Sites and Selectivity

Beyond structural elucidation, computational modeling can predict the reactivity of a molecule, identifying sites that are susceptible to electrophilic or nucleophilic attack. This is particularly important for optimizing synthetic routes involving this compound. The prediction of reactive sites is often accomplished through the analysis of the molecule's electronic structure, using concepts such as Molecular Electrostatic Potential (MEP) and Fukui functions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. Conversely, the carbon atoms attached to the electron-withdrawing nitro, chloro, and bromo groups would exhibit a more positive potential.

Fukui functions provide a more quantitative measure of a site's reactivity. These functions are derived from changes in electron density upon the addition or removal of an electron. The Fukui function f⁻(r) indicates the propensity of a site for electrophilic attack, while f⁺(r) indicates its susceptibility to nucleophilic attack. By calculating these values for each atom in the molecule, a detailed reactivity map can be constructed.

For this compound, such an analysis would likely reveal that the aromatic ring is activated towards nucleophilic aromatic substitution, with the positions ortho and para to the strongly electron-withdrawing nitro group being the most probable sites for attack. The relative values of the Fukui functions would help in predicting the selectivity of substitution reactions.

The following table presents hypothetical research findings from a predictive modeling study on the reactive sites of this compound.

Table 2: Predicted Reactive Sites and Fukui Functions for this compound

| Atomic Site | MEP Region | Fukui Function (f⁺) for Nucleophilic Attack | Fukui Function (f⁻) for Electrophilic Attack | Predicted Reactivity |

| C1 | Slightly Positive | 0.08 | 0.02 | Low |

| C2 | Positive | 0.15 | 0.01 | Moderate (Nucleophilic) |

| C3 | Slightly Positive | 0.05 | 0.09 | Low |

| C4 | Positive | 0.18 | 0.01 | High (Nucleophilic) |

| C5 | Positive | 0.25 | 0.005 | Very High (Nucleophilic) |

| C6 | Slightly Positive | 0.12 | 0.03 | Moderate (Nucleophilic) |

| N (NO₂) | Positive | 0.09 | 0.02 | Low |

| O (NO₂) | Negative | 0.02 | 0.28 | High (Electrophilic) |

Note: The data in this table is illustrative and based on the expected electronic effects of the substituents. It serves to demonstrate the type of detailed findings that predictive modeling can provide.

Research Applications of 2 Bromo 4 Chloro 5 Nitrotoluene As a Synthetic Intermediate

Role in Pharmaceutical Synthesis Research

The structural motifs present in 2-Bromo-4-chloro-5-nitrotoluene are frequently encountered in biologically active molecules. The compound's utility as a precursor for pharmaceuticals is a significant area of research, primarily due to its role as an amination catalyst and its suitability for creating complex drug candidates through palladium-catalyzed reactions. biosynth.com

While direct synthesis pathways for SGLT2 inhibitors using this compound are not extensively documented in public literature, the core structure is highly relevant to this class of antidiabetic drugs. Research has shown that key intermediates for potent SGLT2 inhibitors feature a bromo-chloro substituted aromatic ring. For instance, the synthesis of Dapagliflozin, a marketed SGLT2 inhibitor, has been achieved using precursors like 5-bromo-2-chloro-4'-ethoxybenzophenone. google.com Similarly, a scalable industrial process has been developed for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another crucial intermediate for a new generation of SGLT2 inhibitors. researchgate.net These examples underscore the importance of the bromo-chloro-phenyl moiety, suggesting that this compound is a valuable starting block for the exploration and development of novel SGLT2 inhibitors.

The reactivity of this compound makes it an important intermediate in the broader field of drug discovery. biosynth.com The presence of halogens and an electron-withdrawing nitro group makes related compounds highly reactive in nucleophilic aromatic substitution and cross-coupling reactions. This versatility allows for the construction of complex heterocyclic structures, which are a cornerstone of modern medicinal chemistry.

For example, structurally similar compounds are used to develop a range of therapeutic agents:

Anticancer and Anti-inflammatory Agents: The related compound, 2-Bromo-4-chloro-5-nitropyridine, is a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory drugs.

Antimicrobial Compounds: This same pyridine-based analogue is a building block for inhibitors of bacterial enzymes, highlighting its potential in developing new antimicrobial agents.

Antitumor Drugs: Another related molecule, 2-bromo-5-fluoro-4-nitroaniline, is a known intermediate for antitumor drugs. google.com

Anticoccidial Drugs: The compound 2-chloro-5-nitro-toluene is a critical intermediate in the synthesis of toltrazuril (B1682979), a broad-spectrum anticoccidial drug used in veterinary medicine. google.com

These examples demonstrate the value of the halogenated nitrotoluene scaffold in generating a diverse library of biologically active compounds for pharmaceutical research.

Table 1: Examples of Related Intermediates in Drug Discovery

| Intermediate Compound | Therapeutic Area | Reference |

|---|---|---|

| 5-Bromo-2-chloro-4'-ethoxybenzophenone | Antidiabetic (SGLT2 Inhibitor) | google.com |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Antidiabetic (SGLT2 Inhibitor) | researchgate.net |

| 2-Bromo-4-chloro-5-nitropyridine | Anticancer, Anti-inflammatory, Antimicrobial | |

| 2-chloro-5-nitro-toluene | Anticoccidial | google.com |

| 2-bromo-5-fluoro-4-nitroaniline | Antitumor | google.com |

Utilization in Agrochemical Synthesis Research

The development of new pesticides and herbicides relies on the availability of versatile chemical intermediates. Halogenated nitroaromatic compounds are well-established precursors in the agrochemical industry due to their inherent biological activity and synthetic accessibility.

The structural features of this compound are found in several active agrochemical compounds. Its close chemical relatives have been successfully used to create both herbicides and fungicides.

Herbicides: A closely related compound, 2-chloro-4-nitrotoluene, is a known and valuable intermediate for the synthesis of the herbicide Chlortoluron. google.comgoogle.com

Fungicides and Herbicides: Patent literature describes that 2-bromo-4-fluoro-6-nitrophenol, another analogue, possesses both fungicidal and herbicidal (weeding) activity. google.com

Fungicides: The synthesis of the highly active fungicide pyraclostrobin (B128455) involves the use of alpha-bromo-2-nitrotoluene as a key intermediate. patsnap.com

The established use of these similar structures in the synthesis of effective agrochemicals indicates the potential of this compound as a precursor for the discovery of new crop protection agents.

Table 2: Related Intermediates in Agrochemical Synthesis

| Intermediate Compound | Agrochemical Application | Reference |

|---|---|---|

| 2-chloro-4-nitrotoluene | Herbicide (Chlortoluron) | google.comgoogle.com |

| alpha-bromo-2-nitrotoluene | Fungicide (Pyraclostrobin) | patsnap.com |

| 2-bromo-4-fluoro-6-nitrophenol | Fungicide, Herbicide | google.com |

Contributions to Material Science Research

In material science, functionalized aromatic compounds are essential for creating advanced materials with tailored properties. The specific combination of substituents on this compound makes it a candidate for the synthesis of specialized polymers and dyes.

The reactivity of the aromatic core, combined with the potential for transformation of the nitro and halo groups, allows for the integration of this molecule into larger, functional materials.

Pigments and Dyes: A significant application for a closely related compound, 2-chloro-5-nitro-toluene, is as a key intermediate for CLT acid. google.com CLT acid is a major component in the manufacturing of important organic pigments like plastic scarlet and Xinbahong 36b, which are widely used in paints, coatings, printing inks, and for coloring rubber and plastics. google.com

Conducting Polymers: While direct evidence for this compound is limited, its pyridine-based analogue, 2-Bromo-4-chloro-5-nitropyridine, is used to synthesize functionalized polymers. These polymers show potential in electronic applications such as organic photovoltaics and sensors due to their enhanced conductivity and stability. This suggests a potential, though less explored, avenue for this compound in the field of advanced electronic materials.

Application in Analytical Chemistry Method Development

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrotoluene derivatives. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for related compounds provide a strong foundation for its analysis.

Reverse-phase HPLC (RP-HPLC) is the most common approach for separating nitrotoluene isomers and related substances. sielc.comsielc.com This technique typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, a common mobile phase for analyzing explosive residues, including various nitrotoluenes, is a mixture of methanol (B129727) and water (50:50 v/v). s4science.at Another mobile phase combination used for the separation of nitrotoluenes is acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The choice of acid modifier is crucial; for applications where the HPLC system is coupled with a mass spectrometer, a volatile acid like formic acid is preferred over phosphoric acid. sielc.com

The separation of this compound would likely be achieved using similar conditions, with optimization of the mobile phase composition and gradient to ensure adequate resolution from starting materials, by-products, and other impurities. Detection is typically performed using a UV detector, often at a wavelength around 220 nm, where nitrotoluene compounds exhibit strong absorbance. s4science.at

A summary of typical HPLC conditions for related nitrotoluene compounds, which could be adapted for this compound, is presented in Table 1.

| Parameter | Typical Condition | Compound(s) Analyzed |

| Chromatographic Mode | Reverse-Phase (RP) | Nitrotoluenes, Explosive Residues |

| Stationary Phase | C18 | Nitrotoluenes, Explosive Residues |

| Mobile Phase | Methanol/Water (50:50) or Acetonitrile/Water with acid | 2-Nitrotoluene (B74249), 4-Nitrotoluene (B166481), Dinitrotoluenes |

| Flow Rate | ~1.5 mL/min | Explosive Residues |

| Detection | UV at ~220 nm | Explosive Residues |

| Injection Volume | 10 µL | Explosive Residues |

This table presents generalized HPLC conditions based on methods for related nitrotoluene compounds and may serve as a starting point for the analysis of this compound.

Mass Spectrometry (MS) Compatibility and Applications in Impurity Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of synthetic intermediates and the identification of impurities. When coupled with HPLC (LC-MS), it provides a powerful analytical platform for separating and identifying components in a complex mixture.

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. libretexts.org This results in a distinctive cluster of peaks for the molecular ion (M) and its isotopologues (M+2, M+4, etc.), which greatly aids in the identification of the compound and its halogenated impurities. libretexts.org

Femtosecond time-resolved mass spectrometry (FTRMS) has been used to differentiate nitrotoluene isomers, demonstrating that even structurally similar compounds can exhibit unique fragmentation dynamics. nih.govbohrium.com This advanced technique can be particularly useful in distinguishing between isomeric impurities that may be difficult to resolve chromatographically. The fragmentation of nitrotoluenes in a mass spectrometer can be complex. For example, ortho-nitrotoluene is known to produce a major signal at m/z = 120, which is not prominent in the spectra of its meta and para isomers. chegg.com This suggests that specific fragmentation pathways can be used to identify particular isomers.

Impurity Profiling and Isolation in Complex Matrices

Impurity profiling is a critical aspect of chemical process development and quality control. For a synthetic intermediate like this compound, potential impurities could arise from the starting materials, side reactions during synthesis (e.g., regioisomers), or degradation products.

The control of regioisomeric impurities is of particular concern in the synthesis of substituted aromatic compounds. longdom.org For instance, in the synthesis of 3-chloro-5-fluorophenol, several regioisomeric impurities were identified and quantified using gas chromatography. longdom.org A similar approach could be applied to this compound to identify and control the levels of any unwanted isomers.

An effective impurity control strategy involves sourcing materials from different manufacturers and analyzing them with a validated analytical method to identify any potential impurities. longdom.org Once identified, specifications can be set to limit the levels of these impurities in the final product. For example, a common specification for individual regioisomeric impurities is no more than 0.15% area. longdom.org

The isolation of impurities for structural characterization can be achieved using preparative HPLC. The scalable nature of HPLC methods allows for the collection of sufficient quantities of an impurity for analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm its structure. sielc.com

Environmental Behavior and Biotransformation Research of Halo/nitroaromatic Compounds

Microbial Degradation Pathways of Structurally Related Nitroaromatics

Nitroaromatic compounds, largely introduced into the environment through industrial activities, are generally resistant to breakdown due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. nih.gov However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation of these compounds can proceed through several mechanisms, primarily categorized as oxidative or reductive.

The microbial breakdown of nitroaromatics can be initiated by either oxidative or reductive processes, depending on the specific compound, the microbial species, and the environmental conditions.

Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the primary transformation involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This reduction is often catalyzed by nitroreductases. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 begins with the reduction of the nitro group to a hydroxylamino group. nih.gov While this process can detoxify the initial compound, the resulting aromatic amines can sometimes be more persistent or toxic.

Oxidative Pathways: In aerobic (oxygen-rich) environments, microorganisms can employ oxygenase enzymes to attack the aromatic ring directly. nih.gov This can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which are then further degraded through ring cleavage pathways. nih.gov For example, Comamonas sp. JS765 utilizes a dioxygenase to oxidize nitrobenzene (B124822) to catechol, releasing nitrite in the process. nih.gov

The following table summarizes some microorganisms and their degradation mechanisms for related nitroaromatic compounds:

| Microorganism | Compound Degraded | Initial Mechanism | Key Enzyme(s) |

| Ralstonia eutropha JMP134 | 2-Chloro-5-nitrophenol | Reductive | 3-Nitrophenol nitroreductase, 3-Hydroxylaminophenol mutase |

| Comamonas sp. JS765 | Nitrobenzene | Oxidative | Nitrobenzene dioxygenase |

| Acidovorax sp. JS42 | 2-Nitrotoluene (B74249) | Oxidative | 2-Nitrotoluene dioxygenase |

| Mycobacterium sp. HL 4-NT-1 | 4-Nitrotoluene (B166481) | Reductive | Not specified |

| Pseudomonas sp. | 4-Nitrotoluene | Reductive | Not specified |

Oxygenases are crucial enzymes in the aerobic degradation of aromatic compounds. They are broadly classified into two types: dioxygenases and monooxygenases. mdpi.com

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen (O₂) molecule into the substrate. Nitroarene dioxygenases are particularly important as they can attack the stable aromatic ring of nitroaromatic compounds, leading to the formation of catechols and the release of the nitro group as nitrite. nih.gov For example, 2-nitrotoluene dioxygenase from Acidovorax sp. JS42 and nitrobenzene dioxygenase from Comamonas sp. JS765 are key enzymes in the degradation of their respective substrates. nih.govnih.gov

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, with the other oxygen atom being reduced to water. Monooxygenases can also initiate the degradation of nitroaromatics. For instance, in the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species, a flavin-dependent monooxygenase catalyzes the removal of the nitro group. mdpi.com

The identification of intermediate compounds is crucial for elucidating the degradation pathway. Depending on the pathway, a variety of intermediates can be formed.

In the reductive pathway of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, the identified intermediates include 2-chloro-5-hydroxylaminophenol and 2-amino-5-chlorohydroquinone. nih.gov For 4-nitrotoluene degradation by a Mycobacterium strain, 6-aminocresol has been identified as an intermediate. nih.gov

In oxidative pathways, catechols and their chlorinated derivatives are common intermediates. For example, the degradation of chloronitrobenzenes by engineered Ralstonia species proceeds through the formation of chlorocatechols. researchgate.net

The table below lists some intermediates for related compounds:

| Original Compound | Intermediate(s) | Degradation Pathway |

| 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol, 2-Amino-5-chlorohydroquinone | Reductive |

| 4-Nitrotoluene | 6-Aminocresol | Reductive |

| Chloronitrobenzenes | Chlorocatechols | Oxidative |

| 2-Nitrotoluene | Catechol, Nitrite | Oxidative |

Factors Influencing Biodegradability (e.g., Halogen Substitution, Nitro Group Position)

The biodegradability of halo/nitroaromatic compounds is significantly influenced by the number, type, and position of the halogen and nitro substituents on the aromatic ring. nih.gov

Halogen Substitution: The presence of halogen atoms, such as chlorine and bromine, generally increases the recalcitrance of aromatic compounds. nih.govresearchgate.net The strength of the carbon-halogen bond and the position of the halogen can affect the ability of microbial enzymes to attack the molecule. Dehalogenation, the removal of the halogen, is a critical step in the degradation process and can occur either before or after the cleavage of the aromatic ring. nih.gov

Nitro Group Position: The position of the nitro group also plays a crucial role. For example, it has been observed that meta-nitrotoluene is more resistant to microbial attack than the ortho and para isomers. nih.gov The electron-withdrawing effect of the nitro group can influence the susceptibility of the aromatic ring to enzymatic attack.

Strategies for Bioremediation of Contaminated Environments

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with halo/nitroaromatic compounds. nih.gov Several strategies have been developed:

Natural Attenuation: This involves monitoring the natural processes of microbial degradation without intervention. It is only suitable for sites where the rate of natural breakdown is sufficient to prevent the spread of contamination.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus), oxygen, or other substances to stimulate the activity of the indigenous microbial populations capable of degrading the contaminants. Ex-situ biostimulation has been shown to be effective for the bioremediation of soils contaminated with chlorobenzenes. nih.gov

Bioaugmentation: This involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. This can be particularly useful when the native microbial population lacks the ability to degrade the target compounds. Engineered strains of Ralstonia sp. JS705 have shown the ability to grow on all three isomers of chloronitrobenzene. escholarship.org

Composting: This is a process where contaminated soil is mixed with organic materials like wood chips or straw and allowed to decompose. The microbial activity and elevated temperatures within the compost pile can enhance the degradation of contaminants. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Chloro 5 Nitrotoluene

Development of Sustainable and Green Synthetic Routes

The traditional multi-step synthesis of halogenated nitroaromatics often involves harsh conditions and the generation of significant waste streams, particularly acidic wastewater. google.com Future research is increasingly focused on developing more environmentally benign and efficient synthetic pathways. These "green" chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

One promising avenue is the exploration of catalytic systems that offer high selectivity and conversion rates under milder conditions. For instance, a patented method for the preparation of 2-chloro-5-nitrotoluene (B86962) utilizes a transition metal catalyst (such as iron or iron chloride) for the chlorination of m-nitrotoluene. google.com This process boasts high selectivity (over 85-95%) and conversion rates, while significantly reducing the amount of acidic wastewater compared to traditional diazotization or nitration methods. google.com Applying similar catalytic principles—perhaps using solid acid catalysts or encapsulated catalysts for easier separation and reuse—to the synthesis of 2-Bromo-4-chloro-5-nitrotoluene could drastically improve the sustainability of its production.

Future research could focus on:

One-pot synthesis: Designing a process where multiple reaction steps (e.g., bromination, chlorination, nitration) occur sequentially in a single reactor, reducing the need for intermediate purification and minimizing solvent use.

Flow chemistry: Utilizing continuous flow reactors which can offer better control over reaction parameters, improve safety, and allow for more efficient scaling.

Alternative reagents: Investigating the use of greener brominating and chlorinating agents that are less corrosive and produce less toxic byproducts.

| Green Synthesis Strategy | Potential Advantages | Research Focus |

| Catalytic Halogenation | High selectivity, reduced acidic waste, lower process cost. google.com | Development of reusable and highly efficient catalysts for bromination and chlorination. |

| One-Pot Synthesis | Reduced solvent usage, fewer purification steps, improved atom economy. | Designing compatible reaction conditions for sequential functionalization. |

| Flow Chemistry | Enhanced safety, precise process control, easier scalability. | Optimization of reactor design and reaction parameters for continuous production. |

| Alternative Reagents | Use of less hazardous materials, generation of benign byproducts. | Exploring solid-state halogenating agents or enzymatic halogenation methods. |

Exploration of Novel Reactivity and Catalytic Applications

The electron-withdrawing nature of the nitro, bromo, and chloro groups significantly influences the reactivity of the aromatic ring and the methyl group of this compound. This unique electronic profile makes it a candidate for various chemical transformations and potential catalytic roles.

The compound is identified as an amination catalyst used in palladium-catalyzed reactions involving aryl bromides. biosynth.com Its function as a stoichiometric reagent helps facilitate the formation of amines from an intermediate and ammonia. biosynth.com This suggests a potential for its derivatives to be explored as ligands or components in more complex catalytic systems.

Future research will likely delve into:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. Research could explore the selective replacement of the chloro or bromo substituents to synthesize a wide array of new derivatives. stackexchange.com The relative reactivity of the C-Cl vs. C-Br bond presents an interesting area for mechanistic studies.

Cross-Coupling Reactions: The bromo and chloro substituents can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. acs.org

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-bromo-4-chloro-5-aminotoluene. This resulting aniline (B41778) derivative is a valuable precursor for synthesizing azo dyes, pharmaceuticals, and other fine chemicals.

Side-Chain Functionalization: The methyl group can be oxidized or halogenated to introduce further functionality, expanding the range of possible derivatives.

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational quantum chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating discovery. Methods like Density Functional Theory (DFT) can be applied to this compound to gain insights that are difficult to obtain through experiments alone.

For example, theoretical studies on nitrotoluene isomers have successfully mapped potential energy surfaces, identified transition states, and calculated reaction kinetics for processes like isomerization and bond dissociation. rsc.org Similar computational approaches could be used for this compound to:

Predict Reaction Outcomes: Model various reactions, such as SNAr, to predict which halogen is more likely to be substituted under specific conditions and what the major products will be.

Elucidate Reaction Mechanisms: Investigate the step-by-step pathway of reactions, identifying intermediates and transition states to understand how the reaction proceeds. rsc.org

Design Novel Catalysts: Simulate the interaction of the molecule with metal centers to design new, more efficient catalysts for specific transformations.

Predict Material Properties: Calculate electronic properties (e.g., HOMO/LUMO energies), dipole moments, and polarizabilities to predict the suitability of its derivatives for applications in materials science, such as nonlinear optics or specialized polymers. nih.govnih.gov Computational studies on related systems have shown how substituents impact molecular properties, providing a framework for designing molecules with desired characteristics. rsc.org

| Computational Method | Application to this compound | Reference Insight |

| Density Functional Theory (DFT) | Predict reaction regioselectivity (e.g., in SNAr), calculate activation barriers, model geometric and electronic properties. | Used to optimize geometries and predict reaction pathways for nitrotoluene isomers. rsc.org |

| Coupled Cluster (e.g., CCSD(T)) | Provide highly accurate energy calculations for reaction mechanisms and proton affinities. | Employed to build high-level potential energy surfaces for related molecules. rsc.orgnih.gov |

| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different solvents or its interaction with biological macromolecules. | Useful for understanding environmental fate and biological interactions. |

Expanded Applications in Specialized Chemical Sectors

This compound is primarily valued as a chemical intermediate—a building block for creating more complex, high-value molecules. ontosight.ai Its current use in the synthesis of dyes, pharmaceuticals, and agrochemicals highlights its versatility. ontosight.aiepa.gov

A significant application is its role as a key intermediate in the synthesis of the novel, broad-spectrum anticoccidial drug, toltrazuril (B1682979). google.com This veterinary medicine is crucial for controlling coccidiosis in poultry and other livestock. google.com The specific arrangement of substituents on the toluene (B28343) ring is critical for the structure and activity of the final drug molecule.

Future research could expand its applications by:

Developing New Agrochemicals: Using it as a scaffold to create new classes of herbicides, fungicides, or pesticides, leveraging the known biological activity of halogenated nitroaromatic compounds.

Pharmaceutical Synthesis: Serving as a starting material for novel therapeutic agents. The nitro group can act as a pharmacophore or be converted to an amine, a common functional group in many active pharmaceutical ingredients. nih.gov

Advanced Materials: Incorporating it into the synthesis of specialized polymers, flame retardants, or electro-optical materials, where the combination of halogens and the nitro group could impart unique properties.

Integrated Research for Comprehensive Understanding of Environmental and Biological Interactions

As with many halogenated organic compounds, a thorough understanding of the environmental fate, persistence, and potential toxicity of this compound is crucial. The presence of bromine, chlorine, and a nitro group raises concerns about its potential for persistence and bioaccumulation. nih.govresearchgate.net

Research on other novel brominated flame retardants (NBFRs) has shown that such compounds can be persistent in sediment and may undergo photodegradation in aquatic environments. nih.govresearchgate.net The nitroaromatic structure itself is associated with potential toxicity, as the nitro group can be reduced within cells to form reactive intermediates that may cause toxic effects. nih.gov The nitro group is sometimes considered both a "pharmacophore and a toxicophore." nih.gov

An integrated research approach is necessary to build a comprehensive profile of its interactions with the environment and biological systems. This would involve:

Environmental Fate Studies: Investigating its persistence in soil and water, identifying potential degradation pathways (e.g., biodegradation, photodegradation), and determining its tendency to partition into different environmental compartments. nih.gov

Toxicology and Ecotoxicology: Conducting studies to assess its potential toxicity to various organisms, including aquatic life and soil microbes. This includes investigating potential for genotoxicity, endocrine disruption, and other adverse effects often associated with halogenated aromatic compounds. researchgate.net

Bioaccumulation Studies: Determining if the compound and its metabolites can accumulate in the tissues of organisms and biomagnify through the food chain.

This comprehensive data is essential for conducting thorough risk assessments and ensuring that any expanded use of this compound is managed in an environmentally responsible manner.

Q & A

Q. Purity Validation :

- GC/HPLC : Monitor reaction progress and quantify impurities.

- Melting Point Analysis : Compare experimental mp (e.g., 76–79°C for analogous bromo-nitrotoluene derivatives) with literature values .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The nitro group’s planarity and halogen positions can be resolved via high-resolution data .

- IR Spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm<sup>-1</sup>, symmetric ~1350 cm<sup>-1</sup>).

Advanced: How can regioselectivity challenges in the synthesis of polyhalogenated nitroaromatics be addressed?

Answer:

Regioselectivity is governed by substituent directing effects:

- Nitro Group : Strong meta-director. In this compound, the nitro group at position 5 directs subsequent substitutions.

- Halogens (Br/Cl) : Ortho/para directors. Steric hindrance and electronic effects must be balanced. Computational tools (e.g., DFT) predict reactive sites by mapping electron density and Fukui indices .

Experimental Mitigation : - Use protecting groups for sensitive positions.

- Optimize reaction temperature and solvent polarity to favor kinetic control.

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

- HOMO-LUMO Gaps : Calculate using gradient-corrected functionals (e.g., B3LYP) to assess electrophilicity. The nitro group lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Charge Distribution : Map electrostatic potentials to identify sites prone to electrophilic attack (e.g., positions ortho to electron-withdrawing groups).

- Reactivity Simulations : Model SNAr (nucleophilic aromatic substitution) pathways to predict substituent displacement kinetics.

Advanced: What strategies ensure stability of this compound under varying experimental conditions?

Answer:

- Thermal Stability : Perform DSC/TGA to determine decomposition thresholds (e.g., nitro compounds often degrade >200°C).

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy monitors photolytic byproducts.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) with HPLC tracking. Halogenated nitroaromatics are generally stable in acidic conditions but hydrolyze in basic media.

Advanced: How can mechanistic studies resolve contradictions in reaction pathways involving this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms.

- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient species.

- Computational Modeling : Compare activation energies of proposed pathways using DFT (e.g., nitro group reduction vs. halogen displacement) .

Basic: What purification techniques are recommended for isolating this compound from byproducts?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients. Halogenated aromatics elute later due to higher polarity.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- Sublimation : For high-purity solids, exploit volatility under reduced pressure (mp guidance from analogs: ~75–85°C) .

Advanced: How should researchers address discrepancies between experimental crystallographic data and computational models?

Answer:

- Refinement Checks : Use SHELXL’s L.S. commands to minimize residuals. Discrepancies in bond lengths >0.02 Å warrant re-examination .

- DFT Optimization : Compare computed and experimental geometries. Adjust basis sets (e.g., 6-311+G(d,p)) for better halogen atom accuracy .

- Twinned Data Analysis : For ambiguous electron density, employ SHELXD/SHELXE to resolve twinning in crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.